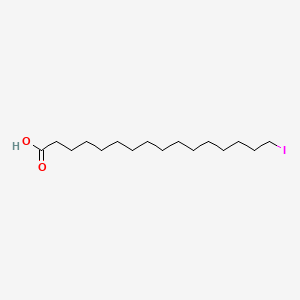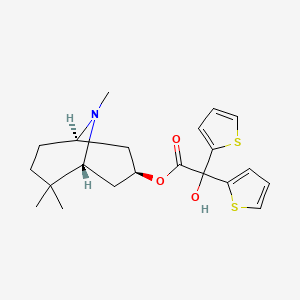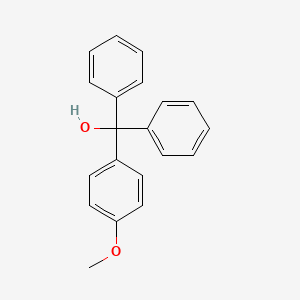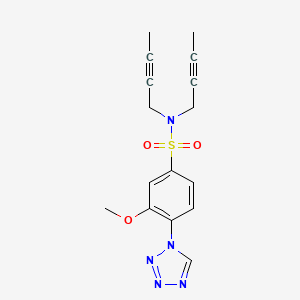
16-Iodohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocetylic acid is an organic compound with the chemical formula C₂H₃IO₂ . It is a derivative of acetic acid, where one hydrogen atom is replaced by an iodine atom. This compound is known for its alkylating properties, making it a valuable reagent in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodocetylic acid can be synthesized through the halogenation of acetic acid. The process involves the reaction of acetic acid with iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atom with an iodine atom .
Industrial Production Methods: In industrial settings, iodocetylic acid is produced using large-scale halogenation reactors. The process involves the continuous feeding of acetic acid, iodine, and the oxidizing agent into the reactor, where the reaction is carefully monitored and controlled. The product is then purified through distillation and crystallization to obtain high-purity iodocetylic acid .
Chemical Reactions Analysis
Types of Reactions: Iodocetylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iodocarboxylic acids.
Reduction: It can be reduced to form iodoalcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products:
Oxidation: Iodocarboxylic acids.
Reduction: Iodoalcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Mechanism of Action
Iodocetylic acid exerts its effects through alkylation, where it reacts with nucleophilic groups such as thiols and amines. This reaction leads to the modification of cysteine residues in proteins, preventing the formation of disulfide bonds. This mechanism is particularly useful in protein sequencing and enzyme inhibition studies .
Comparison with Similar Compounds
- Fluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetamide
Comparison:
- Fluoroacetic acid: Less reactive due to the strong carbon-fluorine bond.
- Chloroacetic acid: More reactive than fluoroacetic acid but less reactive than iodocetylic acid.
- Bromoacetic acid: Similar reactivity to iodocetylic acid but less selective.
- Iodoacetamide: Similar reactivity but reacts faster due to the presence of an amide group .
Iodocetylic acid stands out due to its high reactivity and selectivity in modifying sulfhydryl groups, making it a valuable reagent in biochemical research .
Properties
CAS No. |
2536-36-9 |
|---|---|
Molecular Formula |
C16H31IO2 |
Molecular Weight |
382.32 g/mol |
IUPAC Name |
16-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
InChI Key |
RNTWMPKPEATMJA-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Key on ui other cas no. |
78774-43-3 |
Synonyms |
16-iodohexadecanoic acid 16-iodohexadecanoic acid, 123I-labeled |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)





